molecular formula C9H10INOS B14822088 3-Cyclopropoxy-2-iodo-4-(methylthio)pyridine

3-Cyclopropoxy-2-iodo-4-(methylthio)pyridine

Cat. No.: B14822088
M. Wt: 307.15 g/mol
InChI Key: MJOXPFJBOXQXSF-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine: is an organic compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfanyl group attached to a pyridine ring. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of iodine and pyridine as starting materials, with the reaction being facilitated by a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as column chromatography and recrystallization may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: such as amines or thiols for substitution reactions.

    Oxidizing agents: like hydrogen peroxide for oxidation reactions.

    Palladium catalysts: for coupling reactions.

Major Products:

Scientific Research Applications

3-Cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by a palladium catalyst. The iodine atom is replaced by a carbon-carbon bond, forming the desired product .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The presence of both a cyclopropoxy and a methylsulfanyl group on the pyridine ring provides distinct chemical properties compared to its analogs .

Properties

Molecular Formula

C9H10INOS

Molecular Weight

307.15 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodo-4-methylsulfanylpyridine

InChI

InChI=1S/C9H10INOS/c1-13-7-4-5-11-9(10)8(7)12-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

MJOXPFJBOXQXSF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=C1)I)OC2CC2

Origin of Product

United States

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